An In-Depth Technical Guide to (R,R)-Bay-Y 3118: Chemical Structure and Synthesis
An In-Depth Technical Guide to (R,R)-Bay-Y 3118: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Bay-Y 3118 is the (R,R)-enantiomer of the potent fluoroquinolone antibiotic Bay-Y 3118. While Bay-Y 3118 exhibits broad-spectrum antibacterial activity, its (R,R)-enantiomer is reported to possess significantly weaker bactericidal properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (R,R)-Bay-Y 3118, with a focus on providing detailed information for research and drug development purposes. It is important to note that initial classifications of this compound as an HIV-1 inhibitor appear to be inaccurate based on available scientific literature; its primary mechanism of action is consistent with that of a fluoroquinolone antibiotic.
Chemical Structure
The chemical structure of (R,R)-Bay-Y 3118 is characterized by a central quinolone core, a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a chiral octahydropyrrolo[3,4-b]pyridine side chain at the C-7 position.
IUPAC Name: 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Chemical Formula: C₂₀H₂₁ClFN₃O₃
Molecular Weight: 405.85 g/mol
CAS Number: 151213-22-8
SMILES: ClC1=C2N(C3CC3)C=C(C(C2=CC(F)=C1N4C[C@]5([H])--INVALID-LINK--([H])C4)=O)C(O)=O
Synthesis of (R,R)-Bay-Y 3118
A detailed, publicly available experimental protocol for the specific synthesis of (R,R)-Bay-Y 3118 is not readily found in the scientific literature. However, based on the general synthesis of fluoroquinolones and a European Patent (EP0350733A2) by Bayer AG, which covers a broad range of 7-(1-pyrrolidinyl)-3-quinolone-carboxylic acid derivatives, a plausible synthetic route can be outlined. The synthesis involves two key components: the synthesis of the quinolone core and the stereospecific synthesis of the chiral diamine side chain, followed by their condensation.
General Synthetic Workflow
The overall synthesis can be visualized as a two-part process culminating in the final compound.
Caption: General Synthetic Workflow for (R,R)-Bay-Y 3118.
Key Experimental Protocols (Hypothetical)
The following are generalized experimental protocols based on known fluoroquinolone synthesis.
1. Synthesis of the Quinolone Core (8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid):
This intermediate is a common precursor for many fluoroquinolones. The synthesis generally starts from a substituted aniline or benzoylacetate. A key step is the Gould-Jacobs reaction or a similar cyclization to form the quinolone ring system.
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Step 1: Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate.
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Step 2: Cyclization: Thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline ester.
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Step 3: N-Alkylation: Introduction of the cyclopropyl group at the N-1 position.
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Step 4: Halogenation: Introduction of the chlorine atom at the C-8 position.
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Step 5: Hydrolysis: Saponification of the ester to yield the carboxylic acid.
2. Stereospecific Synthesis of the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine side chain:
The synthesis of this chiral diamine is crucial for obtaining the desired (R,R)-enantiomer. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
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Asymmetric Synthesis: Utilizing a chiral auxiliary or a stereoselective catalyst to guide the formation of the desired stereoisomer from a prochiral starting material.
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Chiral Resolution: Synthesis of the racemic mixture of the diamine followed by separation of the enantiomers using a chiral resolving agent (e.g., tartaric acid) or through chiral chromatography.
3. Condensation and Final Product Formation:
The final step involves the nucleophilic aromatic substitution reaction between the quinolone core and the chiral diamine side chain.
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Reaction Conditions: Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium carbonate or triethylamine) at elevated temperatures.
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Purification: The final product is purified by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
(R,R)-Bay-Y 3118 is an antibacterial agent belonging to the fluoroquinolone class. The primary molecular targets of fluoroquinolones are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.
Mechanism of Action Signaling Pathway
The bactericidal effect of fluoroquinolones is achieved by inhibiting the function of these essential enzymes, leading to the disruption of DNA replication and repair, and ultimately cell death.
Caption: Mechanism of Action of Fluoroquinolones.
Quantitative Data: In Vitro Antibacterial Activity
Numerous studies have evaluated the in vitro activity of Bay-Y 3118 against a wide range of bacterial pathogens. The activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific data for the (R,R)-enantiomer is limited and indicates weak activity, the data for the parent compound, Bay-Y 3118, provides a valuable reference.
Table 1: In Vitro Activity of Bay-Y 3118 Against Selected Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [3][4] |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [3][4] |
| Staphylococcus aureus | 0.06 | 1 | [3][4] |
| Streptococcus pneumoniae | 0.03 | 0.03 | [5] |
| Escherichia coli | 0.03 | 0.25 | [3] |
| Pseudomonas aeruginosa | 0.5 | 8 | [3] |
| Bacteroides fragilis | 0.06 | 0.06 | [5] |
| Listeria monocytogenes | 0.062 - 0.25 | - | [6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of (R,R)-Bay-Y 3118 against a specific bacterial strain can be determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns | Zendy [zendy.io]
- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20020068171A1 - One-component stoving composition and use thereof - Google Patents [patents.google.com]
- 6. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
